molecular formula C31H30N6O6S2 B2572230 3,8-bis((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)-6H-benzo[c]chromen-6-one CAS No. 867041-08-5

3,8-bis((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)-6H-benzo[c]chromen-6-one

Cat. No.: B2572230
CAS No.: 867041-08-5
M. Wt: 646.74
InChI Key: CQWWVQUJOPSCJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,8-bis((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)-6H-benzo[c]chromen-6-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzo[c]chromen-6-one core structure, which is functionalized with pyridin-2-yl piperazine and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-bis((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)-6H-benzo[c]chromen-6-one typically involves multi-step organic reactionsThe sulfonyl groups are then introduced via sulfonation reactions using reagents such as sulfonyl chlorides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent reaction control to maintain consistency. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

3,8-bis((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines or alcohols .

Scientific Research Applications

3,8-bis((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)-6H-benzo[c]chromen-6-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,8-bis((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens such as Mycobacterium tuberculosis. The sulfonyl groups and piperazine moieties play a crucial role in binding to these targets, disrupting their normal function and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and binding properties. This makes it a versatile compound for various applications in medicinal chemistry and beyond .

Properties

IUPAC Name

3,8-bis[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]benzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N6O6S2/c38-31-27-21-23(44(39,40)36-17-13-34(14-18-36)29-5-1-3-11-32-29)7-9-25(27)26-10-8-24(22-28(26)43-31)45(41,42)37-19-15-35(16-20-37)30-6-2-4-12-33-30/h1-12,21-22H,13-20H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWWVQUJOPSCJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CC4=C(C=C3)C5=C(C=C(C=C5)S(=O)(=O)N6CCN(CC6)C7=CC=CC=N7)OC4=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N6O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

646.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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